molecular formula C8H15ClN2O4 B1401587 1-Butyl-3-methyl-1H-imidazol-3-ium perchlorate CAS No. 220956-35-4

1-Butyl-3-methyl-1H-imidazol-3-ium perchlorate

Cat. No. B1401587
CAS RN: 220956-35-4
M. Wt: 238.67 g/mol
InChI Key: OPGGSNAFGYWGCT-UHFFFAOYSA-M
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Description

1-Butyl-3-methyl-1H-imidazol-3-ium perchlorate is a chemical compound with the molecular formula C8H15ClN2O4 . It is a type of 1-alkyl-3-methylimidazolium based ionic liquid .


Molecular Structure Analysis

The molecular structure of this compound consists of a 1-alkyl-3-methylimidazolium core, in which the alkyl substituent at C-1 is butyl . The molecular weight is 139.22 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C8H15ClN2O4), molecular weight (139.22 g/mol), and its structure .

Scientific Research Applications

Structural Studies and Material Applications

  • Crystal Structure Characterization : The crystal structure of a similar compound, 1-(2-hydroxyethyl)-2-methyl-5-nitro-1H-imidazol-3-ium perchlorate, has been studied, revealing cation linkages through intermolecular N—H⋯O hydrogen bonds and connections between cations and anions via O—H⋯O and C—H⋯O hydrogen bonds. This highlights the structural intricacies of imidazolium perchlorate compounds (Wang et al., 2010).

Chemical Synthesis and Industrial Applications

  • Catalysis in Chemical Synthesis : Imidazolium-based compounds have shown efficacy as catalysts in the synthesis of pyran derivatives and Knoevenagel condensations, offering eco-friendly conditions and excellent product yields (Sharifi et al., 2019).
  • Ionic Liquids in Energy Applications : Imidazolium derivatives, like 1-methyl-3-butyl imidazole hydroxide ionic liquid, have been used as novel, highly active, and reusable catalysts for biodiesel production from waste oil, highlighting their potential in sustainable energy solutions (Zhang et al., 2013).

Material Science and Engineering

  • Ionic Liquids in Material Science : Imidazolium-based ionic liquids have been explored for their solvation properties and potential applications in gas chromatography due to their unique selectivity and thermal stability (Álvarez et al., 2011).
  • Asphaltene Dispersion in Petroleum : The use of ionic liquids, such as 1-butyl-3-methylimidazolium chloride, for the dispersion of asphaltenes in heavy oil indicates their potential role in enhancing oil recovery and transportation efficiency (Ogunlaja et al., 2014).

properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.ClHO4/c1-3-4-5-10-7-6-9(2)8-10;2-1(3,4)5/h6-8H,3-5H2,1-2H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGGSNAFGYWGCT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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